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Compound of Interest

Compound Name: Carvomenthol

Cat. No.: B3432591 Get Quote

Abstract: Carvomenthol, systematically known as 2-isopropyl-5-methylcyclohexanol, is a

saturated monoterpenoid alcohol possessing three chiral centers. This complexity gives rise to

eight distinct stereoisomers, grouped into four diastereomeric pairs. The spatial arrangement of

the hydroxyl, methyl, and isopropyl substituents on the cyclohexane ring dictates the unique

physical, chemical, and biological properties of each isomer. This technical guide provides a

comprehensive overview of the stereochemical considerations and isomerism of

carvomenthol, intended for researchers, scientists, and professionals in the field of drug

development and natural product chemistry. It includes a detailed analysis of the

stereochemical relationships, a compilation of physical properties, and robust experimental

protocols for the synthesis and separation of its isomers.

Introduction to the Stereoisomers of Carvomenthol
Carvomenthol (p-Menthan-2-ol) is a p-menthane derivative with three stereogenic centers at

carbons C1 (bearing the hydroxyl group), C2 (bearing the methyl group), and C5 (bearing the

isopropyl group). Consequently, there are 2³ = 8 possible stereoisomers. These isomers are

categorized into four pairs of enantiomers, which are in turn diastereomeric to the other pairs.

The common names for these diastereomeric sets are Carvomenthol, Isocarvomenthol,
Neocarvomenthol, and Neoisocarvomenthol.

The relative orientation of the three substituents on the cyclohexane ring determines the

isomer's identity and its conformational preference, which is typically a chair form to minimize
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steric strain. The stability of each conformer is largely influenced by whether the bulky isopropyl

and methyl groups occupy equatorial or axial positions.

Stereochemical Relationships and Absolute
Configurations
The eight stereoisomers of carvomenthol are defined by the absolute configuration (R or S) at

each of the three chiral centers (C1, C2, C5). The relationships between these isomers—

whether they are enantiomers (non-superimposable mirror images) or diastereomers

(stereoisomers that are not mirror images)—are fundamental to their distinct properties.
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Figure 1. Stereochemical relationships of Carvomenthol isomers.

Quantitative Data: Physical Properties of
Carvomenthol Isomers
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Diastereomers possess different physical properties, which allows for their separation using

techniques like chromatography or crystallization.[1] Enantiomers, however, share identical

physical properties such as boiling point and density, differing only in their interaction with

plane-polarized light (specific rotation).[1] The following table summarizes known physical

properties for the carvomenthol stereoisomers.
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Diastereom
er

Enantiomer

Absolute
Configurati
on (C1, C2,
C5)

Boiling
Point (°C)

Density
(g/cm³)

Specific
Rotation
[α]D

Carvomentho

l

(+)-

Carvomentho

l

(1R, 2R, 5R) 222 ~0.90 +25.6° (neat)

(-)-

Carvomentho

l

(1S, 2S, 5S) 222 ~0.90 -25.6° (neat)

Isocarvoment

hol

(+)-

Isocarvoment

hol

(1S, 2R, 5R) ~220-222 ~0.91 +20.5° (neat)

(-)-

Isocarvoment

hol

(1R, 2S, 5S) ~220-222 ~0.91 -20.5° (neat)

Neocarvome

nthol

(+)-

Neocarvome

nthol

(1R, 2R, 5S)
~95 (12

mmHg)
~0.90

+20.0°

(EtOH)

(-)-

Neocarvome

nthol

(1S, 2S, 5R)
~95 (12

mmHg)
~0.90 -20.0° (EtOH)

Neoisocarvo

menthol

(+)-

Neoisocarvo

menthol

(1S, 2R, 5S) ~220-222 ~0.91 +46.0° (neat)

(-)-

Neoisocarvo

menthol

(1R, 2S, 5R) ~220-222 ~0.91 -46.0° (neat)

Note: Some

physical

properties,

particularly
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specific

rotation, may

have limited

reported data

in the

literature and

can vary

based on the

solvent and

experimental

conditions.

Experimental Protocols
Synthesis of Carvomenthol Isomers via Catalytic
Hydrogenation of Carvone
The catalytic hydrogenation of carvone is a common method for preparing carvomenthol.[2]

This process typically yields a mixture of diastereomers, as the catalyst can approach the

double bonds and the carbonyl group from different faces of the molecule. The choice of

catalyst and reaction conditions can influence the diastereomeric ratio of the product.
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Figure 2. Workflow for the synthesis of Carvomenthol isomers.

Protocol: Hydrogenation using Raney® Nickel

Catalyst Preparation: In a fume hood, carefully wash ~5g of commercially available Raney®

Nickel (50% slurry in water) three times with 50 mL portions of absolute ethanol to remove

water. Use decantation for the washing steps.

Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus),

add the washed Raney® Nickel catalyst under a blanket of argon. Add a solution of (R)-(-)-

carvone (15.0 g, 0.1 mol) in 100 mL of absolute ethanol.

Hydrogenation: Seal the vessel and purge the system several times with hydrogen gas.

Pressurize the vessel to 50-100 psi with hydrogen.[3]
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Reaction Execution: Begin vigorous agitation (shaking or stirring) and maintain the reaction

at room temperature. The reaction progress can be monitored by the cessation of hydrogen

uptake. The reaction is typically complete within 6-12 hours.

Workup: Once the reaction is complete, carefully vent the hydrogen pressure. Purge the

vessel with an inert gas (argon or nitrogen).

Isolation: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel

catalyst. Caution: The Raney® Nickel catalyst is pyrophoric and must be kept wet with

ethanol or water at all times and disposed of properly.

Purification: Wash the Celite® pad with additional ethanol (2 x 20 mL). Combine the filtrates

and remove the ethanol under reduced pressure using a rotary evaporator. The resulting

crude oil is a mixture of carvomenthol diastereomers. The typical major products from the

reduction of (R)-(-)-carvone are (+)-carvomenthol and (+)-neocarvomenthol.

Separation of Carvomenthol Diastereomers by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of

diastereomers.[4] For compounds like carvomenthol that lack a strong UV chromophore, a

Refractive Index (RI) detector is commonly employed.[5] Chiral stationary phases are required

for the separation of enantiomers.

Protocol: Normal-Phase HPLC for Diastereomer Separation

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a

Refractive Index (RI) detector.

Chromatographic Conditions:

Column: A normal-phase silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).

Mobile Phase: A mixture of hexane and 2-propanol (isopropanol). A typical starting

gradient is 98:2 (v/v) hexane:isopropanol. The exact ratio should be optimized to achieve

baseline separation.

Flow Rate: 1.0 mL/min.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3432591?utm_src=pdf-body
https://www.benchchem.com/product/b3432591?utm_src=pdf-body
https://www.benchchem.com/product/b3432591?utm_src=pdf-body
https://www.benchchem.com/product/b3432591?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Note_High_Performance_Liquid_Chromatography_HPLC_Methods_for_the_Separation_of_Menthol_Stereoisomers.pdf
https://www.benchchem.com/product/b3432591?utm_src=pdf-body
https://www.benchchem.com/pdf/Technical_Support_Center_Chiral_HPLC_Separation_of_Menthol_Isomers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Column Temperature: 30 °C.

Detector: Refractive Index (RI) detector, maintained at a stable temperature.

Injection Volume: 10 µL.

Sample Preparation: Prepare a solution of the crude carvomenthol mixture (from the

synthesis step) in the mobile phase at a concentration of approximately 1-5 mg/mL.

Analysis:

Equilibrate the column with the mobile phase until a stable baseline is achieved on the RI

detector.

Inject the prepared sample.

Record the chromatogram. The different diastereomeric pairs (Carvomenthol,
Isocarvomenthol, Neocarvomenthol, Neoisocarvomenthol) will elute at different

retention times due to their differing polarities and interactions with the silica stationary

phase.

Collect the fractions corresponding to each separated peak for isolation of the pure

diastereomers.

Conclusion
The stereochemistry of carvomenthol is a prime example of how subtle changes in the three-

dimensional arrangement of atoms can lead to a family of compounds with distinct properties.

For researchers in drug development and natural product synthesis, a thorough understanding

of these stereochemical relationships is paramount for designing selective syntheses,

developing effective purification strategies, and elucidating structure-activity relationships. The

protocols and data presented in this guide offer a foundational resource for the synthesis,

separation, and characterization of carvomenthol isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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